molecular formula C21H21FN2O4S B2839345 4-(4-ethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251551-32-2

4-(4-ethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2839345
CAS No.: 1251551-32-2
M. Wt: 416.47
InChI Key: JBZRYNPCBADLOI-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the thienylmethyl and isopropylphenyl groups. Common reagents and conditions include:

    Starting Materials: 2-aminobenzamide, isopropylphenyl bromide, thienylmethylamine.

    Reagents: Acetic anhydride, catalysts like palladium on carbon (Pd/C), and solvents such as dimethylformamide (DMF).

    Conditions: Refluxing, heating under nitrogen atmosphere, and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to increase yield and purity while minimizing costs and environmental impact. Techniques like continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenated solvents, catalysts like Pd/C, and conditions like refluxing.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures.

    Thienylmethyl Compounds: Compounds containing the thienylmethyl group.

    Isopropylphenyl Compounds: Compounds with the isopropylphenyl moiety.

Uniqueness

4-(4-ethoxyphenyl)-6-fluoro-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-2-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRYNPCBADLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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